molecular formula C14H22BrNO3Si B13686239 (R)-[2-Bromo-1-(3-nitrophenyl)ethoxy](tert-butyl)dimethylsilane

(R)-[2-Bromo-1-(3-nitrophenyl)ethoxy](tert-butyl)dimethylsilane

Cat. No.: B13686239
M. Wt: 360.32 g/mol
InChI Key: MISJPOLRZAAWOD-UHFFFAOYSA-N
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Description

®-2-Bromo-1-(3-nitrophenyl)ethoxydimethylsilane is a complex organic compound that features a bromine atom, a nitrophenyl group, and a tert-butyl dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-1-(3-nitrophenyl)ethoxydimethylsilane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a suitable precursor, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the attachment of the tert-butyl dimethylsilane group under specific conditions that ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents, along with controlled reaction conditions, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-1-(3-nitrophenyl)ethoxydimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Bromo-1-(3-nitrophenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated and nitrophenyl compounds on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitrophenyl group suggests possible applications in drug design and development.

Industry

In the industrial sector, ®-2-Bromo-1-(3-nitrophenyl)ethoxydimethylsilane may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Bromo-1-(3-nitrophenyl)ethoxydimethylsilane involves its interaction with specific molecular targets. The bromine and nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl dimethylsilane group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Sulfur compounds with similar structural features

Uniqueness

®-2-Bromo-1-(3-nitrophenyl)ethoxydimethylsilane is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C14H22BrNO3Si

Molecular Weight

360.32 g/mol

IUPAC Name

[2-bromo-1-(3-nitrophenyl)ethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-13(10-15)11-7-6-8-12(9-11)16(17)18/h6-9,13H,10H2,1-5H3

InChI Key

MISJPOLRZAAWOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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